molecular formula C6H4BrN3S B12109672 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole

4-Amino-5-bromobenzo[c][1,2,5]thiadiazole

Cat. No.: B12109672
M. Wt: 230.09 g/mol
InChI Key: ZPTMCCNDLRKYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is a heterocyclic compound that contains a thiadiazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole typically involves the bromination of benzo[c][1,2,5]thiadiazole followed by amination. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with bromine to introduce the bromine atom at the 5-position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and amination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-bromobenzo[c][1,2,5]thiadiazole is unique due to the presence of both amino and bromine substituents, which provide versatile reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C6H4BrN3S

Molecular Weight

230.09 g/mol

IUPAC Name

5-bromo-2,1,3-benzothiadiazol-4-amine

InChI

InChI=1S/C6H4BrN3S/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,8H2

InChI Key

ZPTMCCNDLRKYHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NSN=C2C(=C1Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.